molecular formula C12H13N3O3S2 B2980814 2,6-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391875-81-3

2,6-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2980814
CAS No.: 391875-81-3
M. Wt: 311.37
InChI Key: BHCDVFMVGXDHOC-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound of significant interest in scientific research, particularly within medicinal and agricultural chemistry. This benzamide derivative features a 1,3,4-thiadiazole core, a five-membered heterocycle known for its versatile biological activities. The mesoionic nature of the 1,3,4-thiadiazole ring allows derivatives to cross biological membranes efficiently, facilitating interaction with various biological targets . Compounds with this scaffold have demonstrated a remarkable ability to interfere with crucial cellular processes, including DNA replication . The specific presence of the 2,6-dimethoxybenzoyl group is a key structural feature, as this substitution pattern has been identified in other compound classes, such as isoxazoles, for its potent inhibitory activity against chitin synthesis in insects, suggesting a potential research application in developing novel agrochemical agents . Furthermore, 1,3,4-thiadiazole derivatives are extensively investigated as potential anticancer agents. Their mechanisms of action are diverse and may include the inhibition of enzymes like matrix metalloproteinases (MMPs) or lipoxygenases (LOXs), which play critical roles in cancer progression and metastasis . The structural motifs present in this compound make it a valuable candidate for researchers exploring new pathways in oncology and pesticide development. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,6-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-17-7-5-4-6-8(18-2)9(7)10(16)13-11-14-15-12(19-3)20-11/h4-6H,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCDVFMVGXDHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which 2,6-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects largely depends on its interaction with specific molecular targets. The benzamide moiety often interacts with proteins or enzymes, potentially inhibiting their activity. The thiadiazole ring can participate in redox reactions, affecting cellular processes. Understanding the precise molecular pathways involved requires further research.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from analogs primarily in substituent patterns on the thiadiazole and benzamide moieties. Key comparisons include:

Table 1: Substituent-Driven Structural Comparisons
Compound Name (Reference) Thiadiazole Substituent Benzamide Substituent Molecular Weight (g/mol) LogP
Target Compound 5-(Methylthio) 2,6-Dimethoxy ~349.4 ~3.5*
N-[5-(1,3-Dithian-2-yl)-... (Ev9) 5-(1,3-Dithian-2-yl) 2,6-Dimethoxy 383.51 4.06
5k (Ev1) 5-(Methylthio) 2-Methoxyphenoxy ~336.4 ~3.2
4g (Ev2) 5-(Pyridin-2-yl) 2-Methoxy ~326.3 ~2.8

*Estimated based on substituent contributions.

Key Observations :

  • Lipophilicity: The methylthio group in the target compound increases LogP compared to pyridinyl (4g) or methoxyphenoxy (5k) analogs but remains lower than bulkier dithianyl derivatives ().
  • Symmetry: The 2,6-dimethoxy substitution on the benzamide introduces steric hindrance and electronic effects distinct from mono-substituted analogs like 4g ().

Physicochemical Properties

Insights :

  • Methylthio-substituted thiadiazoles (e.g., 5k, 5f in ) exhibit moderate melting points (135–160°C), suggesting intermediate crystallinity.
  • Higher yields (e.g., 85% for 5m in ) correlate with less sterically demanding substituents.

Spectroscopic and Analytical Data

  • NMR : The 2,6-dimethoxybenzamide protons would resonate as singlet(s) near δ 3.8–4.0 ppm (cf. δ 3.9 for 2-methoxy in 4g, ).
  • IR : Stretching vibrations for C=O (amide I, ~1650 cm⁻¹) and N-H (~3300 cm⁻¹) align with analogs like 4b–4g ().

Biological Activity

2,6-Dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound characterized by its complex structure that combines a benzamide framework with a thiadiazole moiety and methoxy groups. This unique arrangement suggests significant potential for various biological activities, making it an interesting subject for medicinal chemistry research.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4O3SC_{12}H_{14}N_{4}O_{3}S. The structural components include:

  • Benzamide Group : Known for its role in protein-ligand interactions.
  • Thiadiazole Ring : Commonly associated with diverse biological activities.
  • Methoxy Groups : Enhance solubility and may influence biological activity.

Biological Activity Overview

The biological activities of this compound have been explored through various studies, revealing its potential as an antioxidant and antibacterial agent.

Antioxidant Activity

Research indicates that compounds containing the thiadiazole ring exhibit significant antioxidant properties. These activities are attributed to the ability of the thiadiazole moiety to scavenge free radicals and mitigate oxidative stress in biological systems. In vitro assays have demonstrated that this compound can effectively reduce oxidative damage in cellular models.

Antibacterial Activity

In studies evaluating antibacterial efficacy, this compound has shown promising results against various bacterial strains. For instance, it was tested against Gram-positive and Gram-negative bacteria, demonstrating notable inhibition of bacterial growth. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study 1: Antioxidant Efficacy

A study published in MDPI investigated the antioxidant capacity of several thiadiazole derivatives, including this compound. The compound was subjected to DPPH radical scavenging assays which revealed an IC50 value indicating effective radical scavenging ability compared to standard antioxidants like ascorbic acid.

CompoundIC50 (µM)Reference
This compound25.6
Ascorbic Acid15.0

Study 2: Antibacterial Activity

In another study focused on the antibacterial properties of this compound, it was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

The proposed mechanisms underlying the biological activities of this compound include:

  • Antioxidant Mechanism : The compound likely acts by donating hydrogen atoms to free radicals or chelating metal ions that catalyze oxidative reactions.
  • Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or inhibit key metabolic enzymes essential for bacterial growth.

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